5beta-Dihydrocortisol 21-Acetate

Vue d'ensemble

Description

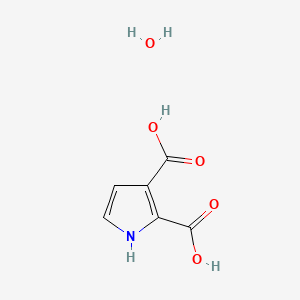

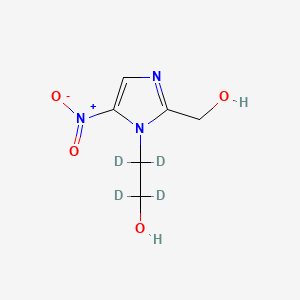

5beta-Dihydrocortisol 21-Acetate: is a synthetic derivative of cortisol, a glucocorticoid hormone produced by the adrenal cortex. This compound is characterized by its molecular formula C23H34O6 and a molecular weight of 406.51 g/mol . It is primarily used in biochemical research, particularly in studies related to steroid metabolism and hormone regulation.

Mécanisme D'action

Target of Action

5beta-Dihydrocortisol 21-Acetate is a metabolite of cortisol, a glucocorticoid hormone produced in the adrenal cortex . It is a potential mineralocorticoid , which means it may have an affinity for the mineralocorticoid receptors in the body. These receptors are primarily found in the kidneys and play a crucial role in maintaining electrolyte balance and blood pressure .

Mode of Action

As a potential mineralocorticoid, this compound may bind to mineralocorticoid receptors, similar to cortisol This binding can lead to the activation of these receptors, which in turn can regulate the transcription of specific genes

Biochemical Pathways

Given its potential role as a mineralocorticoid, it may be involved in the regulation of electrolyte and water balance in the body . This could potentially affect pathways related to sodium and potassium homeostasis, among others.

Result of Action

This compound has been shown to potentiate glucocorticoid activity in raising the intraocular pressure . It has also been found to induce apoptosis in breast cancer cells

Analyse Biochimique

Cellular Effects

It is known that cortisol, the parent compound of 5beta-Dihydrocortisol 21-Acetate, influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that cortisol, the parent compound, exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Méthodes De Préparation

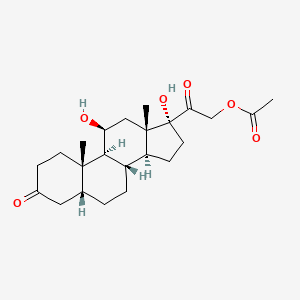

Synthetic Routes and Reaction Conditions: The synthesis of 5beta-Dihydrocortisol 21-Acetate typically involves the acetylation of 5beta-Dihydrocortisol. The process begins with the reduction of cortisol to 5beta-Dihydrocortisol, followed by acetylation using acetic anhydride in the presence of a catalyst such as pyridine .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar acetylation reactions under controlled conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 5beta-Dihydrocortisol 21-Acetate can undergo oxidation reactions, leading to the formation of various oxidized metabolites.

Reduction: The compound can be reduced back to its parent compound, 5beta-Dihydrocortisol.

Substitution: Acetate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like hydrochloric acid or sulfuric acid can facilitate substitution reactions.

Major Products:

Oxidation: Oxidized metabolites of this compound.

Reduction: 5beta-Dihydrocortisol.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Chemistry: 5beta-Dihydrocortisol 21-Acetate is used in studies related to steroid chemistry, particularly in understanding the metabolic pathways of corticosteroids .

Biology: In biological research, this compound is used to study the effects of glucocorticoids on cellular processes, including cell signaling and gene expression .

Medicine: The compound is investigated for its potential therapeutic applications, including its role in anti-inflammatory and immunosuppressive therapies .

Industry: In the pharmaceutical industry, this compound is used as a reference standard in the development and quality control of steroid-based medications .

Comparaison Avec Des Composés Similaires

5beta-Dihydrocortisol: The parent compound, which lacks the acetate group.

Cortisol: The naturally occurring glucocorticoid hormone.

Hydrocortisone Acetate: Another acetylated derivative of cortisol.

Uniqueness: 5beta-Dihydrocortisol 21-Acetate is unique due to its specific acetylation at the 21st position, which can influence its metabolic stability and biological activity compared to its non-acetylated counterparts .

Propriétés

IUPAC Name |

[2-[(5R,8S,9S,10S,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h14,16-18,20,26,28H,4-12H2,1-3H3/t14-,16+,17+,18+,20-,21+,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWCPGWRDUCWIIR-PMBJRREOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4C3(CCC(=O)C4)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747643 | |

| Record name | [2-[(5R,8S,9S,10S,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64313-94-6 | |

| Record name | [2-[(5R,8S,9S,10S,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine](/img/structure/B588354.png)

![N-[4-[[4-(Chloromethyl)benzoyl]amino]-2-methylphenyl]-4-(3-pyridyl)-2-pyrimidineamine](/img/structure/B588368.png)

![2-[2,7-Dimethyl-3,6-bis(ethylamino)-9-cyano-9H-xanthene-9-yl]benzoic acid ethyl ester](/img/structure/B588373.png)